Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 149771-11-9 . It has a molecular weight of 296.25 and its IUPAC name is ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of steps . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3 .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 296.25 and its IUPAC name is ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate .
Scientific Research Applications
Microwave-mediated Synthesis
Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates have been utilized in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This method offers advantages such as high yields, cleaner reactions, short reaction times, and greener conditions due to the absence of solvents. The structure of the final products was elucidated through spectral data and confirmed by X-ray analysis, suggesting possible reaction pathways for the formation of these novel compounds (Eynde et al., 2001).
Antimicrobial Activity
Ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate and related derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds were prepared through cyclocondensation and Michel type of addition reactions with aromatic anilines, guanidine, and benzamidines. The synthesized derivatives exhibited antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (A.S.Dongarwar et al., 2011).
Inhibitors of Gene Expression
Research into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, identified critical structural requirements for activity. This work provided insights into designing compounds with potential therapeutic applications in diseases where NF-kappaB and AP-1 play a key role (Palanki et al., 2000).
Nonlinear Optical Properties
The study of thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, revealed significant nonlinear optical (NLO) properties. These findings are crucial for the development of materials for optoelectronic applications, underscoring the versatility of pyrimidine derivatives in advanced material science (Hussain et al., 2020).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
Related pyrimidine derivatives have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related pyrimidine derivatives have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that this compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELIATZYRALPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821665 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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